molecular formula C6H6N2O5 B1330311 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid CAS No. 6944-35-0

2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid

Cat. No.: B1330311
CAS No.: 6944-35-0
M. Wt: 186.12 g/mol
InChI Key: YZQJJKJYNSVDTC-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C6H6N2O5 and a molecular weight of 186.12 g/mol . This compound is characterized by its pyrimidine ring structure, which is substituted with hydroxyl, methoxy, and carboxylic acid groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dihydroxypyrimidine with methoxy-substituted reagents in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and pH to ensure the desired product’s formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The carboxylic acid group can also interact with metal ions and other cofactors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methoxy-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5/c1-13-3-2(5(10)11)7-6(12)8-4(3)9/h1H3,(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQJJKJYNSVDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288478
Record name 5-Methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6944-35-0
Record name NSC55980
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55980
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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